molecular formula C19H22N4 B15316951 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole

1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B15316951
M. Wt: 306.4 g/mol
InChI Key: SPANKRVWSHQPRS-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles This compound features a benzodiazole core with a methyl group at the 1-position and a 4-phenylpiperazin-1-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzodiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

  • 2-(4-phenylpiperazin-1-yl)nicotinonitrile

  • 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole

Uniqueness: 1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its specific structural features and the presence of both the benzodiazole core and the 4-phenylpiperazine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole

InChI

InChI=1S/C19H22N4/c1-21-18-10-6-5-9-17(18)20-19(21)15-22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

SPANKRVWSHQPRS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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